molecular formula C16H19Br2N5O4 B1664393 Aerophobin 2 CAS No. 87075-23-8

Aerophobin 2

Cat. No.: B1664393
CAS No.: 87075-23-8
M. Wt: 505.2 g/mol
InChI Key: ZSZRBAQVYFYMTR-XJKSGUPXSA-N
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Description

Aerophobin 2 is a brominated isoxazoline alkaloid found in the marine sponge Aplysina aerophoba This compound is part of a group of secondary metabolites that sponges produce as a defense mechanism against predators and microbial infections

Biochemical Analysis

Biochemical Properties

Aerophobin 2 plays a crucial role in biochemical reactions, particularly in the inhibition of α-synuclein aggregation. This compound interacts with α-synuclein and phosphorylated α-synuclein, preventing their aggregation and subsequent formation of toxic fibrils . The nature of these interactions involves binding to the α-synuclein monomers, thereby stabilizing them and preventing their aggregation into oligomers and fibrils . Additionally, this compound has been shown to exhibit neuroprotective efficacy by reducing oxidative stress and inflammation in neuronal cells .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In neuronal cells, it has been observed to reduce the aggregation of α-synuclein, thereby mitigating the cytotoxic effects associated with its accumulation . This compound also influences cell signaling pathways by modulating the activity of kinases and phosphatases involved in the phosphorylation of α-synuclein . Furthermore, this compound impacts gene expression by upregulating the expression of genes involved in antioxidant defense and downregulating pro-inflammatory genes . These effects collectively contribute to the neuroprotective properties of this compound.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with α-synuclein. By binding to α-synuclein monomers, this compound stabilizes them and prevents their aggregation into toxic oligomers and fibrils . This compound also inhibits the phosphorylation of α-synuclein by modulating the activity of kinases and phosphatases . Additionally, this compound exerts its effects through enzyme inhibition, particularly by inhibiting enzymes involved in oxidative stress and inflammation . These molecular interactions and enzyme inhibitions contribute to the overall neuroprotective effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been noted, particularly in in vitro and in vivo studies. Prolonged exposure to this compound has been associated with sustained neuroprotective effects, including reduced α-synuclein aggregation, decreased oxidative stress, and improved neuronal survival . These findings highlight the potential of this compound for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies using zebrafish larvae as a model have demonstrated that low to moderate doses of this compound promote osteogenesis and bone development . At higher doses, this compound has been associated with toxic effects, including early mortality and developmental abnormalities . These findings suggest a threshold effect, where the beneficial effects of this compound are observed at lower doses, while higher doses may result in adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its neuroprotective and anti-inflammatory properties. This compound interacts with enzymes and cofactors involved in oxidative stress and inflammation, modulating their activity to reduce cellular damage . Additionally, this compound affects metabolic flux by influencing the levels of metabolites involved in antioxidant defense and inflammatory responses . These interactions contribute to the overall metabolic effects of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Studies have shown that this compound is taken up by neuronal cells through endocytosis and is subsequently distributed to various cellular compartments . This compound also interacts with binding proteins that facilitate its transport and localization within cells . The distribution of this compound within cells is crucial for its neuroprotective effects, as it allows the compound to reach its target sites and exert its biochemical actions.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. This compound is primarily localized in the cytoplasm and nucleus of neuronal cells . Within the cytoplasm, this compound interacts with α-synuclein monomers, preventing their aggregation and subsequent formation of toxic fibrils . In the nucleus, this compound modulates gene expression by influencing the activity of transcription factors and other regulatory proteins . The subcellular localization of this compound is facilitated by targeting signals and post-translational modifications that direct it to specific compartments and organelles .

Preparation Methods

Aerophobin 2 is primarily isolated from the marine sponge Aplysina aerophoba. The extraction process involves collecting the sponge, followed by solvent extraction using organic solvents such as methanol or acetone. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography, to purify this compound.

Chemical Reactions Analysis

Aerophobin 2 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form aeroplysinin-1 and dienone. This reaction is typically catalyzed by enzymes present in the sponge.

    Reduction: Although less common, reduction reactions can modify the brominated isoxazoline ring, leading to various derivatives.

    Substitution: Bromine atoms in this compound can be substituted with other functional groups under specific conditions, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are aeroplysinin-1 and dienone.

Scientific Research Applications

Aerophobin 2 has several scientific research applications:

    Chemistry: this compound serves as a model compound for studying brominated isoxazoline alkaloids and their chemical properties.

    Biology: Researchers investigate this compound’s role in the sponge’s defense mechanisms and its interactions with marine predators.

    Medicine: this compound exhibits potential anti-cancer and anti-microbial properties, making it a candidate for drug development.

    Industry: The compound’s unique structure and bioactivity make it valuable for developing new materials and biotechnological applications.

Comparison with Similar Compounds

Aerophobin 2 is compared with other brominated isoxazoline alkaloids found in Aplysina aerophoba, such as:

    Aerophobin 1: Similar in structure but differs in the position of bromine atoms.

    Isofistularin 3: Another brominated isoxazoline alkaloid with a different substitution pattern.

    Aplysinamisin 1: A related compound with distinct bioactivity.

This compound is unique due to its specific bromination pattern and its role in the sponge’s defense mechanisms.

Properties

IUPAC Name

(5S,6R)-N-[3-(2-amino-1H-imidazol-5-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Br2N5O4/c1-26-12-9(17)5-16(13(24)11(12)18)6-10(23-27-16)14(25)20-4-2-3-8-7-21-15(19)22-8/h5,7,13,24H,2-4,6H2,1H3,(H,20,25)(H3,19,21,22)/t13-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZRBAQVYFYMTR-XJKSGUPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCCCC3=CN=C(N3)N)C=C1Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCCCC3=CN=C(N3)N)C=C1Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Br2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236113
Record name Aerophobin 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87075-23-8
Record name (5S,10R)-N-[3-(2-Amino-1H-imidazol-5-yl)propyl]-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87075-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aerophobin 2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087075238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aerophobin 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary biological activity of Aerophobin-2?

A1: Aerophobin-2 has been identified as a feeding deterrent against the polyphagous Mediterranean fish, Blennius sphinx. This suggests a potential role for Aerophobin-2 as a defensive metabolite in the sponge Aplysina aerophoba against predation. []

Q2: Is Aerophobin-2 the only deterrent compound found in Aplysina aerophoba?

A2: No, research suggests that Isofistularin-3, another brominated isoxazoline alkaloid found in Aplysina aerophoba, also exhibits feeding deterrence against Blennius sphinx. []

Q3: How does the biological activity of Aerophobin-2 compare to its biotransformation products?

A3: Interestingly, Aerophobin-2 shows lower antibiotic and cytotoxic activity compared to its biotransformation products, Aeroplysinin-1 and the dienone. These compounds are formed through enzymatic degradation of Aerophobin-2 upon disruption of the sponge’s cellular structure. []

Q4: What is the geographic distribution of sponges producing Aerophobin-2?

A4: Aerophobin-2 has been isolated from Aplysina aerophoba sponges found in the Mediterranean Sea [, , ] and the Caribbean Sea [].

Q5: Are there variations in the Aerophobin-2 content within Aplysina aerophoba individuals?

A5: Yes, studies have shown that the concentration of Aerophobin-2 varies significantly between the outer layer (ectosome) and inner layer (choanosome) of the sponge. The ectosome shows higher concentrations, particularly during summer months. []

Q6: What factors might influence the concentration of Aerophobin-2 in Aplysina aerophoba?

A6: Research suggests a significant correlation between water temperature and the concentration of Aerophobin-2 in the ectosome of Aplysina aerophoba. []

Q7: Can environmental factors like depth or light influence the production of Aerophobin-2 in sponges?

A7: Studies on Aplysina aerophoba suggest that depth and light availability do not significantly affect the production of Aerophobin-2. This stability in alkaloid patterns points to a robust, potentially genetically determined, chemical profile. []

Q8: Is there evidence that bacteria associated with Aplysina aerophoba might be involved in Aerophobin-2 biosynthesis?

A8: While the exact biosynthetic pathway of Aerophobin-2 remains unclear, research has identified a strong association between an unidentified bacterium and the presence of both Aerophobin-2 and Isofistularin-3 in Aplysina aerophoba. This finding suggests a possible role of the bacterial community in the production of these compounds, or a direct influence of the compounds on these specific bacteria. []

Q9: What happens to Aerophobin-2 when the sponge Aplysina aerophoba is grazed upon?

A9: Grazing by the specialist predator Tylodina perversa induces a response in Aplysina aerophoba, involving the accumulation of spherulous cells, which contain brominated compounds including Aerophobin-2, at the grazing site. This suggests a potential role for these cells in the sponge's defense mechanism. []

Q10: Does Aplysina aerophoba exhibit a specific defense mechanism against its specialist grazer, Tylodina perversa?

A11: Research suggests that Aplysina aerophoba does not have a specific defense mechanism against Tylodina perversa. Instead, the sponge appears to rely on its general wound response, including the mobilization of spherulous cells and the reallocation of secondary metabolites like Aerophobin-2 to the affected area, as a defense strategy against both grazing and mechanical damage. []

Q11: What is the role of spherulous cells in the defense mechanism of Aplysina aerophoba?

A12: Spherulous cells play a crucial role in the defense mechanism of Aplysina aerophoba by storing and transporting brominated compounds, including Aerophobin-2, to sites of injury or grazing. These cells accumulate at the affected area, potentially contributing to the deterrence of predators and the prevention of infection. [, ]

Q12: Have there been attempts to synthesize Aerophobin-2 in the laboratory?

A13: Yes, a total synthesis of (±)-Aerophobin-1, a closely related compound, has been achieved. This synthesis utilized phenolic oxidation of a methyl pyruvate oxime derivative with thallium(III) trifluoroacetate as a key step. []

Q13: What can you tell me about the molecular structure of Aerophobin-2?

A14: Although specific spectroscopic data for Aerophobin-2 is not provided in the provided research, it is classified as a bromoisoxazoline alkaloid. This class of compounds typically features a brominated aromatic ring linked to an isoxazoline ring system. Further structural details would require additional spectroscopic analysis. [, ]

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